molecular formula C14H25NO2 B14421446 4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione CAS No. 85302-04-1

4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione

Cat. No.: B14421446
CAS No.: 85302-04-1
M. Wt: 239.35 g/mol
InChI Key: KMJYFGLYYRYPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group attached to a methylidene moiety, along with a heptane backbone that includes two tetramethyl groups and a dione functionality. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure consistency and efficiency. The use of advanced catalytic systems and optimized reaction parameters can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce secondary amines.

Scientific Research Applications

4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • 4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione stands out due to its specific combination of functional groups and structural features. The presence of both dimethylamino and tetramethyl groups, along with the dione functionality, imparts unique chemical and physical properties that differentiate it from other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

85302-04-1

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

4-(dimethylaminomethylidene)-2,2,6,6-tetramethylheptane-3,5-dione

InChI

InChI=1S/C14H25NO2/c1-13(2,3)11(16)10(9-15(7)8)12(17)14(4,5)6/h9H,1-8H3

InChI Key

KMJYFGLYYRYPAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=CN(C)C)C(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.